molecular formula C14H15N3O4 B6008092 2,4,5-trimethoxy-N-2-pyrazinylbenzamide

2,4,5-trimethoxy-N-2-pyrazinylbenzamide

Cat. No. B6008092
M. Wt: 289.29 g/mol
InChI Key: USQJMCUVTGOYPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4,5-trimethoxy-N-2-pyrazinylbenzamide, also known as TPNPB, is a synthetic compound that has been widely studied for its potential applications in scientific research. TPNPB belongs to the family of benzamides, which are known to have various biological activities, including anti-tumor, anti-inflammatory, and anti-viral properties.

Mechanism of Action

The mechanism of action of 2,4,5-trimethoxy-N-2-pyrazinylbenzamide involves its binding to RXR and modulating the expression of target genes. RXR forms heterodimers with other nuclear receptors, such as the retinoic acid receptor (RAR) and the vitamin D receptor (VDR), to regulate gene expression. 2,4,5-trimethoxy-N-2-pyrazinylbenzamide has been shown to selectively activate RXR and induce the expression of genes involved in cell differentiation and apoptosis, while inhibiting the expression of genes involved in cell proliferation.
Biochemical and Physiological Effects:
2,4,5-trimethoxy-N-2-pyrazinylbenzamide has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, the induction of cell differentiation and apoptosis, and the modulation of immune response. 2,4,5-trimethoxy-N-2-pyrazinylbenzamide has also been shown to improve insulin sensitivity and glucose metabolism in animal models of diabetes. However, the exact mechanisms underlying these effects are still not fully understood and require further investigation.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2,4,5-trimethoxy-N-2-pyrazinylbenzamide is its high selectivity and potency for RXR. 2,4,5-trimethoxy-N-2-pyrazinylbenzamide has been shown to selectively activate RXR without affecting other nuclear receptors, making it a valuable tool for studying the role of RXR in various biological processes. However, 2,4,5-trimethoxy-N-2-pyrazinylbenzamide has also been shown to have low solubility and stability, which can limit its use in certain experimental settings. Furthermore, the potential toxicity and side effects of 2,4,5-trimethoxy-N-2-pyrazinylbenzamide need to be carefully evaluated before its use in clinical settings.

Future Directions

There are several future directions for the study of 2,4,5-trimethoxy-N-2-pyrazinylbenzamide. One direction is to investigate its potential applications in cancer therapy, either alone or in combination with other drugs. Another direction is to study its effects on other biological processes, such as inflammation, immune response, and metabolism. Furthermore, the development of more potent and selective RXR agonists based on the structure of 2,4,5-trimethoxy-N-2-pyrazinylbenzamide could lead to the discovery of novel drugs for the treatment of various diseases.

Synthesis Methods

The synthesis of 2,4,5-trimethoxy-N-2-pyrazinylbenzamide involves the reaction of 2,4,5-trimethoxybenzoic acid with 2-pyrazinecarboxylic acid and thionyl chloride in the presence of a catalyst. The resulting product is then treated with ammonia to obtain 2,4,5-trimethoxy-N-2-pyrazinylbenzamide. The purity and yield of 2,4,5-trimethoxy-N-2-pyrazinylbenzamide can be improved by using different solvents and reaction conditions.

Scientific Research Applications

2,4,5-trimethoxy-N-2-pyrazinylbenzamide has been extensively studied for its potential applications in scientific research. It is known to bind to the retinoid X receptor (RXR), a nuclear receptor that plays a crucial role in regulating gene expression. 2,4,5-trimethoxy-N-2-pyrazinylbenzamide has been shown to activate RXR and modulate the expression of various genes involved in cell differentiation, proliferation, and apoptosis. 2,4,5-trimethoxy-N-2-pyrazinylbenzamide has also been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy.

properties

IUPAC Name

2,4,5-trimethoxy-N-pyrazin-2-ylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O4/c1-19-10-7-12(21-3)11(20-2)6-9(10)14(18)17-13-8-15-4-5-16-13/h4-8H,1-3H3,(H,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USQJMCUVTGOYPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1C(=O)NC2=NC=CN=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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